2-Cyano-2-methylethane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 2-Cyano-2-methylethane-1-sulfonyl chloride typically involves the reaction of methanesulfonic acid with thionyl chloride. The process is carried out under controlled conditions, with the temperature maintained at 95°C throughout the addition of thionyl chloride . The product is then distilled under reduced pressure to obtain a high-purity compound .
Chemical Reactions Analysis
2-Cyano-2-methylethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
2-Cyano-2-methylethane-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: This compound is used in the modification of biomolecules for research purposes.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-2-methylethane-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2-Cyano-2-methylethane-1-sulfonyl chloride can be compared with other similar compounds, such as:
Methanesulfonyl Chloride: Similar in structure but lacks the cyano group, making it less versatile in certain applications.
Ethanesulfonyl Chloride: Another related compound, but with different reactivity and selectivity profiles.
Propane-1-sulfonyl Chloride: Similar in function but with a different carbon chain length, affecting its chemical properties.
Properties
Molecular Formula |
C4H6ClNO2S |
---|---|
Molecular Weight |
167.61 g/mol |
IUPAC Name |
2-cyanopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClNO2S/c1-4(2-6)3-9(5,7)8/h4H,3H2,1H3 |
InChI Key |
LICMWJLCUCDDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)Cl)C#N |
Origin of Product |
United States |
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